REACTION_CXSMILES
|
[OH-].[Na+:2].[N:3]1([C:9]2[N:10]=[C:11]([CH2:16][C:17]([O:19]CC)=[O:18])[NH:12][C:13](=[O:15])[CH:14]=2)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>O1CCCC1>[N:3]1([C:9]2[N:10]=[C:11]([CH2:16][C:17]([O-:19])=[O:18])[NH:12][C:13](=[O:15])[CH:14]=2)[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1.[Na+:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 48 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off through sintered glass
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
WASH
|
Details
|
rinsed several times with ethyl ether
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is then dried in a rotary evaporator so as
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |